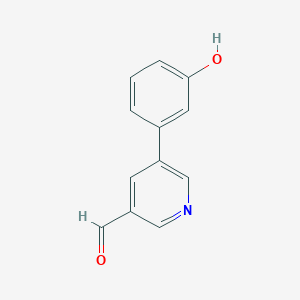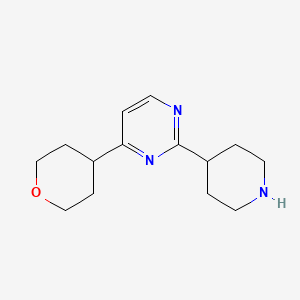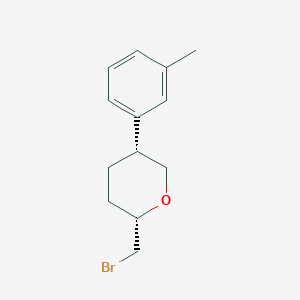
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-amino-5-bromo-1H-1,2,4-triazole in a suitable solvent such as ethanol.
- Add epichlorohydrin to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)propan-2-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
1-(3-amino-5-methyl-1H-1,2,4-triazol-1-yl)propan-2-ol:
Uniqueness
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H9BrN4O |
|---|---|
Peso molecular |
221.06 g/mol |
Nombre IUPAC |
1-(3-amino-5-bromo-1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9BrN4O/c1-3(11)2-10-4(6)8-5(7)9-10/h3,11H,2H2,1H3,(H2,7,9) |
Clave InChI |
UDGQODGVYDXZTB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C(=NC(=N1)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)





![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)

